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Compound of Interest

Compound Name: 3-Bromo-4-iodoisopropylbenzene

Cat. No.: B1520553 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Bromo-4-
iodoisopropylbenzene (CAS No. 1000578-18-6), a polysubstituted aromatic compound of

interest in synthetic chemistry and drug development. Given the absence of publicly available

experimental spectra, this guide leverages advanced spectral prediction methodologies

alongside foundational principles of spectroscopic interpretation to provide a robust analytical

framework for researchers.

Introduction: The Structural Significance of 3-
Bromo-4-iodoisopropylbenzene
3-Bromo-4-iodoisopropylbenzene, also known as 2-bromo-1-iodo-4-propan-2-ylbenzene,

possesses a unique substitution pattern on the benzene ring. The presence of two different

halogen atoms (bromine and iodine) at adjacent positions, combined with an isopropyl group,

offers multiple reactive sites for further chemical transformations, making it a valuable building

block in organic synthesis. Accurate spectroscopic characterization is paramount for confirming

its identity and purity, which is crucial for its application in multi-step synthetic pathways.

This guide will systematically detail the predicted and expected spectroscopic signatures of 3-
Bromo-4-iodoisopropylbenzene across Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The rationale behind the expected

spectral features will be explained, providing a comprehensive reference for scientists working

with this or structurally related molecules.
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Molecular Structure and Isomerism
The structural arrangement of substituents on the benzene ring dictates the spectroscopic

output. Understanding the molecule's geometry is the first step in spectral analysis.

Caption: Molecular structure of 3-Bromo-4-iodoisopropylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. Due to the lack of experimental data, the following ¹H and ¹³C NMR spectra

are predicted using advanced algorithms that consider the chemical environment of each

nucleus.[1][2][3][4]

Predicted ¹H NMR Spectrum
Experimental Protocol (Standard Acquisition): A standard ¹H NMR spectrum would be acquired

on a 300 or 400 MHz spectrometer. The sample would be dissolved in an appropriate

deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal

standard (0 ppm).

Predicted Data and Interpretation:
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Predicted
Chemical Shift
(ppm)

Multiplicity Integration Assignment Rationale

~ 7.85 d 1H Ar-H

This proton is

ortho to the

iodine atom and

is expected to be

the most

deshielded

aromatic proton

due to the

electron-

withdrawing

nature of the

halogens. It

appears as a

doublet due to

coupling with the

adjacent meta

proton.

~ 7.40 dd 1H Ar-H

This proton is

meta to both the

bromine and

iodine atoms. It

will be split by

the two adjacent

aromatic protons,

resulting in a

doublet of

doublets.

~ 7.10 d 1H Ar-H This proton is

ortho to the

bromine atom

and will be

deshielded,

though likely less
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so than the

proton ortho to

iodine. It appears

as a doublet from

coupling to the

adjacent meta

proton.

~ 3.00 septet 1H CH(CH₃)₂

The methine

proton of the

isopropyl group

is split by the six

equivalent

methyl protons,

resulting in a

septet.

~ 1.25 d 6H CH(CH₃)₂

The six methyl

protons of the

isopropyl group

are equivalent

and are split by

the methine

proton into a

doublet.

Aromatic protons typically resonate in the 6.5-8.5 ppm region.[2] The exact chemical shifts are

influenced by the electronic effects of the substituents. Both bromine and iodine are electron-

withdrawing via induction but electron-donating through resonance. The interplay of these

effects, along with the anisotropic effect of the benzene ring, results in the predicted chemical

shifts.[5]

Predicted ¹³C NMR Spectrum
Experimental Protocol (Standard Acquisition): A standard proton-decoupled ¹³C NMR spectrum

would be acquired on a 75 or 100 MHz spectrometer using CDCl₃ as the solvent.

Predicted Data and Interpretation:
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Predicted Chemical Shift
(ppm)

Assignment Rationale

~ 150 Ar-C (quaternary)

The carbon bearing the

isopropyl group is expected at

the lowest field among the

aromatic carbons due to

substitution.

~ 140 Ar-C (quaternary)

The carbon attached to iodine.

The "heavy atom effect" can

sometimes shield this carbon,

but its position adjacent to

another halogen and within the

aromatic ring system

influences its shift.

~ 138 Ar-CH Aromatic methine carbon.

~ 132 Ar-CH Aromatic methine carbon.

~ 128 Ar-CH Aromatic methine carbon.

~ 125 Ar-C (quaternary)

The carbon attached to

bromine. Similar to the iodine-

substituted carbon, its

chemical shift is influenced by

a combination of inductive and

heavy atom effects.

~ 34 CH(CH₃)₂
The methine carbon of the

isopropyl group.

~ 23 CH(CH₃)₂
The equivalent methyl carbons

of the isopropyl group.

Aromatic carbons typically appear in the 110-160 ppm range.[5][6] The signals for the

quaternary carbons (those attached to substituents) are often of lower intensity compared to

the protonated carbons.
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Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol (Standard Acquisition): An IR spectrum would typically be recorded

using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet or ATR

(Attenuated Total Reflectance) could be used.

Expected Data and Interpretation:
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Wavenumber (cm⁻¹) Vibration Type Rationale

3100-3000 C-H stretch (aromatic)
Characteristic of C-H bonds on

the benzene ring.[2]

2970-2870 C-H stretch (aliphatic)
Associated with the C-H bonds

of the isopropyl group.

~1550 and ~1475 C=C stretch (aromatic)

These two bands are

characteristic of the benzene

ring skeleton.[7][8]

1465 and 1385 C-H bend (aliphatic)

Bending vibrations of the

isopropyl group. The band at

~1385 cm⁻¹ is often split into a

doublet, characteristic of a

gem-dimethyl group.

900-675 C-H out-of-plane bend

The pattern of these bands

can sometimes provide

information about the

substitution pattern of the

aromatic ring.[3]

Below 600 C-Br and C-I stretch

The carbon-halogen stretching

vibrations for bromine and

iodine are found at low

frequencies, often in the

fingerprint region, and can be

difficult to assign definitively.[4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Experimental Protocol (Standard Acquisition): A mass spectrum would be obtained using an

electron ionization (EI) source. The sample is vaporized and bombarded with high-energy

electrons, causing ionization and fragmentation.
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Expected Data and Interpretation:

m/z Value Ion Rationale

324/326 [M]⁺

The molecular ion peak. The

presence of bromine (isotopes

⁷⁹Br and ⁸¹Br in a ~1:1 ratio)

will result in an M+2 peak of

nearly equal intensity to the

molecular ion peak.

309/311 [M-CH₃]⁺

Loss of a methyl group from

the isopropyl substituent is a

common fragmentation

pathway.

197/199 [M-I]⁺

Cleavage of the C-I bond,

which is weaker than the C-Br

bond. The isotopic pattern for

bromine will still be present.

168 [M-Br-I]⁺ Loss of both halogen atoms.

127 [I]⁺

A peak corresponding to the

iodine cation may be

observed.

91 [C₇H₇]⁺

A tropylium ion, a common

rearrangement fragment for

alkylbenzenes, may be

observed, although its

formation might be less

favorable due to the presence

of the halogens.

The most characteristic feature in the mass spectrum of a compound containing one bromine

atom is the presence of two peaks of almost equal intensity separated by two mass units (M

and M+2). The fragmentation will be dictated by the relative bond strengths, with the weaker

bonds breaking more readily.
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Conclusion
This technical guide provides a detailed spectroscopic analysis of 3-Bromo-4-
iodoisopropylbenzene based on predictive methods and established spectroscopic principles.

The predicted ¹H and ¹³C NMR data, along with the expected IR and MS fragmentation

patterns, serve as a valuable reference for the identification and characterization of this

compound in a research setting. Experimental verification of these predictions remains the gold

standard for unambiguous structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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